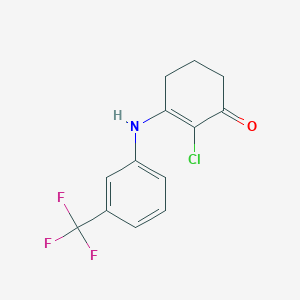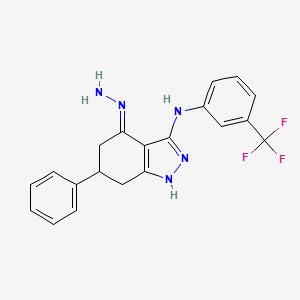![molecular formula C18H14F4N2O2 B7827903 (2Z)-2-[[4-fluoro-3-(trifluoromethyl)anilino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827903.png)
(2Z)-2-[[4-fluoro-3-(trifluoromethyl)anilino]methylidene]-3-oxo-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the PubChem Compound Identifier (CID) 6008372 is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction is as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
In this reaction, imidazole serves both as the nucleophile and the base. The side product, imidazolium chloride, and the solvent are removed to obtain the crystalline product in approximately 90% yield .
Industrial Production Methods
In industrial settings, the production of carbonyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of phosgene, a hazardous chemical, requires stringent safety measures and specialized equipment.
化学反应分析
Types of Reactions
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form imidazole and carbon dioxide.
Amination: Converts amines into amides, carbamates, and ureas.
Esterification: Converts alcohols into esters.
Common Reagents and Conditions
Hydrolysis: Water is the reagent, and the reaction occurs readily at room temperature.
Amination: Amines are the reagents, and the reaction is typically carried out in an organic solvent such as dichloromethane.
Esterification: Alcohols are the reagents, and the reaction is carried out in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Imidazole and carbon dioxide.
Amination: Amides, carbamates, and ureas.
Esterification: Esters.
科学研究应用
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.
Biology: Employed in the modification of biomolecules, such as the formation of peptide bonds.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including peptide-based drugs.
Industry: Applied in the production of polymers and other materials that require the formation of amide or ester bonds.
作用机制
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an intermediate that is more reactive towards nucleophiles such as amines and alcohols. This intermediate facilitates the formation of amide and ester bonds. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon of the intermediate, leading to the release of imidazole and the formation of the desired product.
相似化合物的比较
Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the need for harsh reagents such as thionyl chloride. Similar compounds include:
Dicyclohexylcarbodiimide: Another reagent used for the activation of carboxylic acids, but it is less stable and more difficult to handle.
N,N’-Diisopropylcarbodiimide: Similar in function but less commonly used due to its lower reactivity.
Carbonyldiimidazole stands out due to its stability, ease of handling, and high yield in reactions.
属性
IUPAC Name |
(2Z)-2-[[4-fluoro-3-(trifluoromethyl)anilino]methylidene]-3-oxo-N-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O2/c1-11(25)14(17(26)24-12-5-3-2-4-6-12)10-23-13-7-8-16(19)15(9-13)18(20,21)22/h2-10,23H,1H3,(H,24,26)/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRXOPEEFDANB-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC(=C(C=C1)F)C(F)(F)F)/C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(2-methylquinolin-4-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827820.png)
![2-[(4-acetylanilino)methylidene]indene-1,3-dione](/img/structure/B7827822.png)
![2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7827827.png)
![2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7827836.png)
![2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7827842.png)
![3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one](/img/structure/B7827847.png)
![4-[[(1,3-dioxoinden-2-ylidene)methylamino]methyl]benzoic acid](/img/structure/B7827848.png)


![2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione](/img/structure/B7827866.png)
![ethyl 3-[(2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B7827875.png)
![(2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827891.png)
![(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide](/img/structure/B7827897.png)
![(2Z)-2-[(4-fluoroanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827904.png)
